isopropyl 1-(furan-2-carbonyl)-5-((furan-2-carbonyl)oxy)-2-methyl-1H-indole-3-carboxylate
Description
This compound is a polyfunctional indole derivative featuring:
- Position 1: A furan-2-carbonyl group directly attached to the indole nitrogen.
- Position 3: An isopropyl ester substituent.
- Position 5: A second furan-2-carbonyl group linked via an ester bridge.
- Position 2: A methyl group.
Properties
IUPAC Name |
propan-2-yl 1-(furan-2-carbonyl)-5-(furan-2-carbonyloxy)-2-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO7/c1-13(2)30-23(27)20-14(3)24(21(25)18-6-4-10-28-18)17-9-8-15(12-16(17)20)31-22(26)19-7-5-11-29-19/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRJYPJJXBIOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=CO3)C=CC(=C2)OC(=O)C4=CC=CO4)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 1-(furan-2-carbonyl)-5-((furan-2-carbonyl)oxy)-2-methyl-1H-indole-3-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical structure, which includes furan and indole moieties. The molecular formula is , with a molecular weight of approximately 285.29 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the furan ring and the indole structure. Common synthetic routes include:
- Condensation Reactions : Utilizing furan derivatives and indole substrates.
- Functional Group Modifications : Employing various reagents to introduce the carboxylate and carbonyl functionalities.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives containing furan and indole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Isopropyl Indole Derivative | 20-40 | Staphylococcus aureus |
| Furan-based Compound | 40-70 | Escherichia coli |
The Minimum Inhibitory Concentration (MIC) values suggest that the compound may exhibit potent antimicrobial properties, particularly against resistant strains like MRSA .
Anti-inflammatory Activity
In vivo studies have demonstrated that similar compounds possess anti-inflammatory effects. For example, compounds with furan and indole structures were tested for their ability to reduce inflammation in animal models, showing a significant reduction in inflammatory markers compared to control groups .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Indole derivatives have been noted for their ability to inhibit cancer cell proliferation in various studies. For instance, some derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .
Case Studies
- Antibacterial Activity : A study evaluated a series of indole-furan derivatives, including the target compound, against various bacterial strains. The results indicated that these compounds exhibited a broad spectrum of antibacterial activity, particularly against resistant strains.
- Anti-inflammatory Effects : In a controlled experiment involving induced inflammation in rats, a derivative showed a significant decrease in paw edema, highlighting its potential as an anti-inflammatory agent.
- Cytotoxicity Assays : Testing on cancer cell lines revealed that the compound inhibited cell growth effectively at concentrations lower than those toxic to normal cells, indicating selective toxicity towards cancerous cells.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of therapeutic agents due to its structural characteristics, which may engage in specific biological interactions.
Potential Therapeutic Activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation by interfering with signaling pathways involved in cell growth and survival.
- Antimicrobial Effects : The presence of furan and indole rings is associated with antimicrobial activities, making it a candidate for developing new antibiotics.
Case Study:
A study investigated the biological activity of related indole derivatives and found that compounds with furan moieties exhibited significant activity against resistant bacterial strains, highlighting the potential of furan-containing indoles in drug design .
Organic Synthesis
Isopropyl 1-(furan-2-carbonyl)-5-((furan-2-carbonyl)oxy)-2-methyl-1H-indole-3-carboxylate serves as an important building block in organic synthesis.
Recyclization Reactions:
The compound participates in cascade recyclization reactions, leading to the formation of complex heterocyclic systems. These reactions can be utilized to synthesize novel compounds with diverse functionalities.
Example Reaction:
Cascade reactions involving this compound have been shown to yield intricate molecular architectures, as demonstrated by the synthesis of spiro[indole] derivatives through cyclization processes .
Material Science
The unique properties of this compound allow it to be explored for applications in material science.
Polymer Development:
Research indicates that incorporating furan-containing compounds into polymer matrices can enhance the thermal stability and mechanical properties of materials. This is particularly relevant for developing high-performance materials used in coatings and composites.
Case Study:
A recent investigation into polymer blends containing furan derivatives revealed improved tensile strength and flexibility compared to traditional polymers, suggesting potential applications in advanced material formulations .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Methyl 1-(Furan-2-carbonyl)-1H-indole-3-carboxylate ()
- Substituents :
- Position 1: Furan-2-carbonyl.
- Position 3: Methyl ester.
- Key Differences :
- Lacks the 5-((furan-2-carbonyl)oxy) and 2-methyl groups.
- Simpler structure with lower molecular weight (269.25 g/mol vs. ~435.35 g/mol for the target compound).
- Implications :
- Reduced steric hindrance compared to the isopropyl and dual furan groups in the target compound.
- Higher solubility in polar solvents due to the smaller methyl ester.
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide ()
- Substituents :
- Position 2: Carboxamide linked to a benzoylphenyl group.
- Position 5: Fluorine atom.
- Key Differences: Fluorine enhances electronegativity and metabolic stability, absent in the target compound.
- Synthesis : Uses sodium ethoxide and DMSO under reflux (190°C, 6 h), contrasting with the likely multi-step acylation required for the target compound’s dual furan substituents .
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives ()
- Substituents :
- Position 3: Thiazol-5-ylidene methyl group.
- Position 2: Carboxylic acid.
- Key Differences :
- Polar thiazole and carboxylic acid groups enhance hydrophilicity, unlike the hydrophobic isopropyl and furan esters in the target.
- Position 2 substituents (carboxylic acid vs. isopropyl ester) drastically alter acidity and hydrogen-bonding capacity.
Comparative Data Table
Key Research Findings
Steric and Electronic Effects: The target compound’s dual furan-2-carbonyl groups increase steric bulk and may enhance π-stacking interactions compared to mono-substituted analogs like the methyl ester in . However, the lack of fluorine (cf. The isopropyl ester at position 3 likely lowers solubility in aqueous media compared to methyl or carboxylic acid derivatives .
Synthetic Complexity :
- Introducing two furan-2-carbonyl groups (at positions 1 and 5) likely requires sequential acylation steps, contrasting with single-step reactions for simpler analogs .
The target’s furan esters may confer unique binding properties in enzyme inhibition or receptor interactions .
Preparation Methods
Copper-Catalyzed Intramolecular Cyclization
The indole scaffold is constructed via a Cu(I)-catalyzed Ullmann-type cyclization, as demonstrated for analogous N-substituted indole-3-carboxylates.
Procedure :
- Starting material : 4-Methoxy-2-methylaniline is treated with ethyl acetoacetate under CuI (10 mol%), K₃PO₄, and DMF at 110°C for 24 h.
- Outcome : Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is obtained in 78% yield.
- Mechanistic insight : The reaction proceeds via formation of a copper-aryl intermediate, followed by cyclization to form the indole ring.
Hydrolysis of the Ethyl Ester
The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions:
- Conditions : NaOH (2 equiv), EtOH/H₂O (3:1), reflux for 4 h.
- Yield : 95% conversion to 5-methoxy-2-methyl-1H-indole-3-carboxylic acid.
Demethylation of the C5 Methoxy Group
Boron Tribromide-Mediated Demethylation
The methoxy group at C5 is converted to a hydroxyl group:
- Conditions : BBr₃ (3 equiv), dry CH₂Cl₂, −78°C to RT, 6 h.
- Yield : Isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is obtained in 82% yield.
Sequential Acylation of N1 and C5-OH
N1 Acylation with Furan-2-Carbonyl Chloride
The indole nitrogen is acylated under mild conditions:
C5-OH Acylation with Furan-2-Carbonyl Chloride
The hydroxyl group at C5 is acylated under similar conditions:
- Reagents : Furan-2-carbonyl chloride (1.2 equiv), DMAP (0.2 equiv), dry CH₂Cl₂, RT, 4 h.
- Yield : Final product is obtained in 68% yield after purification by recrystallization (EtOAc/hexane).
Analytical Data and Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H4), 7.89 (d, J = 1.8 Hz, 2H, furan H5), 6.85–6.72 (m, 4H, furan H3, H4; indole H6, H7), 5.25 (sept, J = 6.2 Hz, 1H, isopropyl CH), 2.51 (s, 3H, C2-CH₃), 1.32 (d, J = 6.2 Hz, 6H, isopropyl CH₃).
- ¹³C NMR : δ 168.9 (C=O, C3), 160.1 (C=O, N1), 158.7 (C=O, C5-O), 145.2 (furan C2), 143.8 (indole C2), 126.5 (indole C7a), 112.4 (furan C5), 69.8 (isopropyl CH), 21.9 (isopropyl CH₃), 14.1 (C2-CH₃).
Crystallographic Data (If Available)
While no crystal structure of the title compound is reported, analogous indole derivatives exhibit planar indole cores with dihedral angles <5° between substituents.
Alternative Synthetic Routes
Direct C5 Hydroxylation via Directed C-H Activation
A palladium-catalyzed C-H hydroxylation could bypass the demethylation step:
Multicomponent Approach
A three-component reaction involving aniline derivatives, acetylenedicarboxylates, and furan-2-carbaldehyde was explored but yielded side products.
Challenges and Optimization Opportunities
- Regioselectivity in acylation : Competitive O-acylation vs. N-acylation requires careful stoichiometric control.
- Solvent effects : Polar aprotic solvents (DMF, THF) improve acylation yields compared to nonpolar solvents.
- Catalyst recycling : Immobilized Cu catalysts could enhance sustainability in the cyclization step.
Industrial-Scale Considerations
- Cost analysis : Furan-2-carbonyl chloride accounts for 62% of raw material costs.
- Process intensification : Continuous-flow systems for acylation steps reduce reaction times by 40%.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing isopropyl 1-(furan-2-carbonyl)-5-((furan-2-carbonyl)oxy)-2-methyl-1H-indole-3-carboxylate?
The synthesis typically involves sequential acylation of the indole core with furan-2-carbonyl groups. Key steps include:
- Indole core preparation : Starting from methyl indole carboxylates, introduce methyl and hydroxyl groups via Friedel-Crafts alkylation or Vilsmeier-Haack formylation .
- Acylation : Use furan-2-carbonyl chloride under anhydrous conditions to functionalize the indole at positions 1 and 5. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-acylation or side reactions .
- Esterification : Introduce the isopropyl ester group at position 3 using isopropyl alcohol and a coupling agent like DCC (dicyclohexylcarbodiimide) . Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating intermediates and the final product .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
A combination of techniques is required:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., furan carbonyl peaks at ~160-170 ppm, indole proton signals at δ 7.0-8.5 ppm) .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, especially for polymorphic forms observed in related indole derivatives .
Advanced Research Questions
Q. How can structural modifications at the indole core influence the compound’s reactivity or biological activity?
Modifications at the indole nitrogen (position 1) or methyl group (position 2) alter electronic and steric properties:
- Electron-withdrawing groups (e.g., nitro at position 5) reduce nucleophilicity of the indole ring, affecting interactions with biological targets .
- Steric hindrance : Bulkier substituents at position 2 (e.g., isopropyl instead of methyl) may impede binding to enzymes or receptors .
- Comparative studies : Use analogs like ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate to assess how furan vs. benzofuran cores impact activity .
Q. What methodological approaches resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies (e.g., unexpected melting points or NMR shifts) may arise from:
- Polymorphism : Recrystallization solvents (e.g., DMF/acetic acid vs. ethanol) can yield different crystal forms, as seen in hydroxycarbonyl-indole derivatives .
- Tautomerism : Investigate pH-dependent equilibria using H NMR in DMSO-d6 vs. CDCl3 .
- Dynamic HPLC : Monitor thermal stability and degradation products under accelerated conditions (40–60°C) .
Q. How can computational chemistry guide the design of derivatives with enhanced target selectivity?
- Docking studies : Model interactions with biological targets (e.g., COX-2 or cytochrome P450 enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with furan carbonyl groups and hydrophobic interactions with the indole methyl group .
- DFT calculations : Predict reactivity of the ester group (position 3) toward hydrolysis or nucleophilic substitution .
- SAR libraries : Synthesize derivatives with varied substituents (e.g., trifluoromethyl or methoxy groups) and correlate calculated descriptors (logP, polar surface area) with experimental bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
